

(4,4-Difluorocyclohexyl)methanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4,4-Difluorocyclohexyl)methanol

Cat. No.: B068231

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **(4,4-Difluorocyclohexyl)methanol** (CAS Number: 178312-48-6), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its applications in medicinal chemistry, and outlines essential safety and handling procedures.

Introduction: The Strategic Role of Fluorine in Cyclohexane Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.^[1] The geminal difluoro group on a cyclohexane ring, as seen in **(4,4-Difluorocyclohexyl)methanol**, is of particular interest. This modification can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve membrane permeability, and influence the conformation of the cyclohexane ring, potentially leading to improved binding affinity with biological targets.^[2]

The 4,4-difluorocyclohexyl moiety is a key structural feature in several successful drug candidates, most notably in the FDA-approved HIV-1 entry inhibitor, Maraviroc.^[3] In Maraviroc, this group is crucial for its potent antiviral activity and contributes to a favorable safety profile.^[3] This underscores the importance of building blocks like **(4,4-Difluorocyclohexyl)methanol** for the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **(4,4-Difluorocyclohexyl)methanol** is essential for its effective use in synthesis and research.

Physical and Chemical Properties

Property	Value	Source
CAS Number	178312-48-6	[4]
Molecular Formula	C ₇ H ₁₂ F ₂ O	[4]
Molecular Weight	150.17 g/mol	[4]
Appearance	Clear, colorless to yellow viscous liquid	[5]
Boiling Point	207-213 °C at 760 mmHg	[6]
Density	1.154 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.431	[6]
Flash Point	101 °C (213.8 °F)	[6]
Solubility	Soluble in common organic solvents such as chloroform and methanol.	

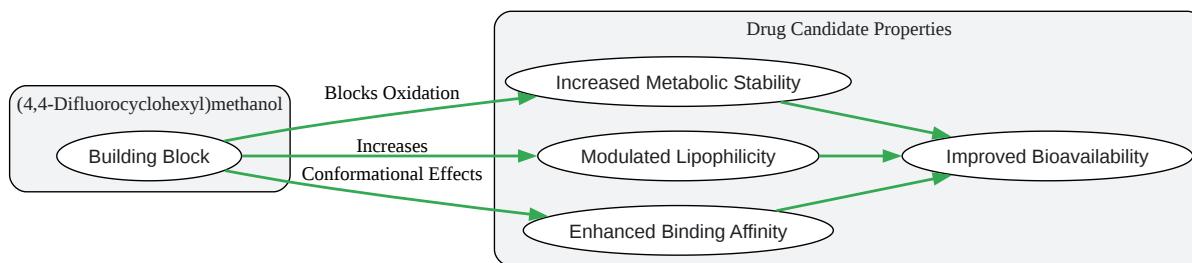
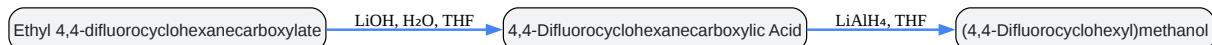
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for **(4,4-Difluorocyclohexyl)methanol** is not readily found in the literature, the expected spectroscopic data can be inferred from its structure and the known spectra of analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen bonding.[7] A strong absorption between 1000 and 1075 cm⁻¹ due to C-O bond stretching is also anticipated.[7] Absorptions corresponding to C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton spectrum would be expected to show a multiplet for the proton on the carbon bearing the hydroxymethyl group. The two protons of the $-\text{CH}_2\text{OH}$ group would likely appear as a doublet. The protons on the cyclohexane ring would present as complex multiplets in the aliphatic region.
- ^{13}C NMR: The carbon spectrum would feature a peak for the carbon of the $-\text{CH}_2\text{OH}$ group, likely in the range of 60-70 ppm. The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet due to C-F coupling. The other carbons of the cyclohexane ring would appear in the aliphatic region, with their chemical shifts influenced by the fluorine atoms.[9]



Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected to show the molecular ion peak (M^+) at m/z 150. Fragmentation would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), and other fragments characteristic of cyclohexanol derivatives.[10]

Synthesis of (4,4-Difluorocyclohexyl)methanol

The synthesis of **(4,4-Difluorocyclohexyl)methanol** is typically achieved through the reduction of a suitable carboxylic acid or ester precursor, namely 4,4-difluorocyclohexanecarboxylic acid or its corresponding ester.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from the commercially available ethyl 4,4-difluorocyclohexanecarboxylate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
3. benchchem.com [benchchem.com]
4. (4,4-Difluorocyclohexyl)methanol | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 452470010 [thermofisher.com]
6. 4,4-Difluorocyclohexanemethanol 97 178312-48-6 [sigmaaldrich.com]
7. CH₃OH infrared spectrum of methanol prominent wavenumbers cm⁻¹ detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image

diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CH₃OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. CH₃OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [(4,4-Difluorocyclohexyl)methanol: A Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068231#4-4-difluorocyclohexyl-methanol-cas-number-178312-48-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com